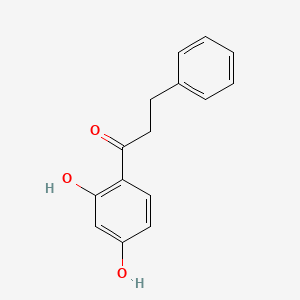

2',4'-Dihydroxydihydrochalcone

Description

Plant Sources of 2',4'-Dihydroxydihydrochalcone

The chemical compound this compound has been identified in a variety of plant species. Research has confirmed its presence in the following plants, among others.

This compound has been isolated from the shoots of Empetrum nigrum, commonly known as black crowberry. researchgate.nettandfonline.comresearchgate.net Along with this compound, several other dihydrochalcones, chalcones, bibenzyls, and 9,10-dihydrophenanthrenes were also identified, indicating a diverse phytochemical profile for this plant. researchgate.nettandfonline.comresearchgate.net Spectroscopic methods, including 1D and 2D NMR and HR-ESI-MS, were utilized to elucidate the structures of these compounds. researchgate.nettandfonline.com Studies have explored the biological activities of these isolated compounds. tandfonline.com

Oxytropis falcata, a plant used in traditional Tibetan medicine, has been found to contain this compound. tandfonline.comakjournals.comamazonaws.com This compound is one of several flavonoids isolated from the plant. tandfonline.comakjournals.comcabidigitallibrary.org High-speed counter-current chromatography (HSCCC) has been successfully employed to separate and purify this compound and other flavonoids from O. falcata extracts. akjournals.comicm.edu.pl The isolation and identification of these compounds have been confirmed through HPLC analysis and spectroscopic methods. tandfonline.comnutrahacker.com Other related compounds found alongside it include 2',4'-dihydroxychalcone (B613834), rhamnocitrin, and kaempferol. tandfonline.comnih.gov

The leaves of Corema album, or the Portuguese crowberry, have been identified as a source of this compound. nih.govmdpi.comresearchgate.net This dihydrochalcone (B1670589) was isolated from an ethyl acetate (B1210297) extract of the leaves. researchgate.netchemfaces.com Its structure was determined using 1H NMR, 13C NMR, and mass spectrometry. researchgate.netchemfaces.com Alongside this compound, other related compounds such as 2'-methoxy-4'-hydroxydihydrochalcone and 2',4'-dihydroxychalcone have also been identified in the leaves. nih.govmdpi.com The berries of C. album are also noted for their rich phenolic content, including various flavonoids and phenolic acids. ipleiria.ptceu.esmdpi.comencyclopedia.pubiniav.pt

The resinous exudate of Acacia neovernicosa is a known source of this compound. mdpi.com This compound was isolated and its structure confirmed by spectroscopic data. mdpi.com It is found along with other flavonoids such as 2′,4′-dihydroxychalcone and 4′-hydroxy-2′-methoxychalcone. researchgate.netresearchgate.net

Data Tables

Table 1: Plant Sources of this compound and Part of Plant Identified.

| Plant Species | Part of Plant |

| Empetrum nigrum | Shoots researchgate.nettandfonline.com |

| Muntingia calabura | Leaves mdpi.combioflux.com.ro |

| Oxytropis falcata | Whole Plant akjournals.comcabidigitallibrary.org |

| Corema album | Leaves nih.govmdpi.comresearchgate.netchemfaces.com |

| Acacia neovernicosa | Resinous Exudate mdpi.comresearchgate.netresearchgate.net |

Table 2: Other Compounds Identified Alongside this compound in a selection of the listed plants.

| Plant Species | Other Identified Compounds |

| Empetrum nigrum | 2',4'-dimethoxydihydrochalcone, 2'-hydroxy-4'-methoxydihydrochalcone, 2'-hydroxy-4'-methoxychalcone (B191446) tandfonline.com |

| Muntingia calabura | 2′,4′-dihydroxychalcone, 5-hydroxy-7-methoxyflavone, 2′,4′- dihydroxy-3′-methoxychalcone bioflux.com.ro |

| Oxytropis falcata | 7-hydroxyflavonone, 5,7-dihydroxy-4′-methoxy flavonol, 5,7-dihydroxyflavanone, 2′,4′-dihydroxychalcone akjournals.com |

| Corema album | 2′-methoxy-4′-hydroxydihydrochalcone, 2′,4′-dihydroxychalcone nih.govmdpi.com |

| Acacia neovernicosa | 2′,4′-dihydroxychalcone, 4′-hydroxy-2′-methoxychalcone, 2′,4′-dihydroxy-3′-methoxychalcone researchgate.netresearchgate.net |

Identification in Specific Plant Species

Artocarpus lowii (as a derivative)

The genus Artocarpus, belonging to the Moraceae family, is a rich source of phenolic compounds, including flavonoids, stilbenoids, and arylbenzofurans. Within this genus, the species Artocarpus lowii has been identified as a source of a specific derivative of this compound. Research on the chemical constituents of the leaves of Artocarpus lowii led to the isolation and characterization of a new prenylated dihydrochalcone. nih.govresearchgate.net

This compound was identified as 2',4'-dihydroxy-4-methoxy-3'-prenyldihydrochalcone. nih.govresearchgate.net Its structure was determined through comprehensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, and by comparing the data with previously reported values for similar compounds. nih.govresearchgate.net The isolation of this derivative underscores the role of Artocarpus species as producers of structurally diverse dihydrochalcones.

Biosynthesis within Plant Systems

Dihydrochalcones are a specific class of flavonoids, which are plant secondary metabolites synthesized through a side branch of the broader phenylpropanoid pathway. oup.comnih.govagri.gov.il The biosynthesis of this compound, like other dihydrochalcones such as phloretin, involves a series of enzymatic reactions that combine intermediates from different metabolic routes. mdpi.comoup.com

Phenylpropanoid Pathway Involvement

The biosynthesis of all flavonoids, including dihydrochalcones, originates from the phenylpropanoid pathway. oup.commdpi.com This fundamental pathway converts the amino acid phenylalanine into 4-coumaroyl-CoA, a key precursor molecule. nih.gov The initial steps involve the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, which is then hydroxylated by cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. Subsequently, 4-coumarate:CoA ligase (4CL) activates p-coumaric acid into its thioester form, 4-coumaroyl-CoA. mdpi.comnih.gov This activated molecule serves as the primary building block derived from the phenylpropanoid pathway for flavonoid synthesis.

Polyketide Pathway Contributions

The subsequent step in the formation of the dihydrochalcone backbone is managed by a type III polyketide synthase, specifically chalcone (B49325) synthase (CHS) . nih.govnih.gov This enzyme facilitates a condensation reaction that is characteristic of the polyketide pathway. nih.gov CHS catalyzes the iterative condensation of three molecules of malonyl-CoA (the polyketide component) with one molecule of a p-coumaroyl-CoA derivative. oup.comacs.org This reaction forms a linear tetraketide intermediate which is then cyclized and aromatized to form the characteristic chalcone scaffold. nih.gov

Enzymatic Regulation and Precursor Utilization

The specific formation of dihydrochalcones, as opposed to the more common chalcones, is determined by a critical reduction step. Two primary routes have been proposed and investigated in different plant species.

Route 1: Reduction at the Chalcone Level: In this pathway, chalcone synthase (CHS) first synthesizes a chalcone intermediate (e.g., naringenin (B18129) chalcone from 4-coumaroyl-CoA). oup.com This chalcone is then directly reduced by a naringenin chalcone reductase (NCR) , an enzyme that specifically catalyzes the hydrogenation of the α,β-unsaturated double bond of the three-carbon bridge to form the corresponding dihydrochalcone (e.g., phloretin). oup.comresearchgate.net This route is considered the primary mechanism in plants like apple (Malus domestica). oup.com The rapid cyclization of naringenin chalcone to naringenin by chalcone isomerase (CHI) presents a competing reaction, meaning NCR must efficiently divert the flux towards dihydrochalcone synthesis. oup.comresearchgate.net

Route 2: Reduction at the Precursor Level: An alternative hypothesis suggests the reduction occurs before the condensation step. In this model, 4-coumaroyl-CoA is first reduced by a hydroxycinnamoyl-CoA double bond reductase (HCDBR) to form p-dihydrocoumaroyl-CoA. mdpi.comoup.com This saturated precursor is then used by chalcone synthase (CHS) along with three malonyl-CoA units to directly produce the dihydrochalcone, phloretin. mdpi.comoup.comacs.org

The table below summarizes the key molecular components involved in the biosynthesis of a representative dihydrochalcone, phloretin, which shares its core biosynthetic framework with this compound.

| Component | Name/Type | Role in Dihydrochalcone Biosynthesis |

| Starting Material | Phenylalanine | The initial amino acid precursor for the phenylpropanoid pathway. oup.com |

| Precursor 1 | 4-Coumaroyl-CoA | An activated phenylpropanoid unit that forms the B-ring and the three-carbon bridge of the dihydrochalcone structure. nih.gov |

| Precursor 2 | Malonyl-CoA | Provides the three acetate units for the A-ring of the dihydrochalcone structure via the polyketide pathway. oup.comacs.org |

| Key Enzyme 1 | Phenylalanine ammonia-lyase (PAL) | Catalyzes the first step in the phenylpropanoid pathway, converting phenylalanine to cinnamic acid. mdpi.com |

| Key Enzyme 2 | 4-Coumarate:CoA ligase (4CL) | Activates p-coumaric acid to 4-coumaroyl-CoA. mdpi.com |

| Key Enzyme 3 | Chalcone Synthase (CHS) | A type III polyketide synthase that condenses 4-coumaroyl-CoA with three malonyl-CoA units to form the chalcone scaffold. oup.comnih.gov |

| Key Enzyme 4 | Naringenin Chalcone Reductase (NCR) | Reduces the double bond of the chalcone intermediate to form a dihydrochalcone. oup.com |

| Alternate Enzyme | Hydroxycinnamoyl-CoA double bond reductase (HCDBR) | An alternative enzyme that can reduce 4-coumaroyl-CoA to p-dihydrocoumaroyl-CoA before condensation by CHS. mdpi.com |

Structure

3D Structure

Properties

Molecular Formula |

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

1-(2,4-dihydroxyphenyl)-3-phenylpropan-1-one |

InChI |

InChI=1S/C15H14O3/c16-12-7-8-13(15(18)10-12)14(17)9-6-11-4-2-1-3-5-11/h1-5,7-8,10,16,18H,6,9H2 |

InChI Key |

ZUKLXLKVCGZHAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)O)O |

Origin of Product |

United States |

The Chemical Compound: 2 ,4 Dihydroxydihydrochalcone

Chemical Structure and Properties

2',4'-Dihydroxydihydrochalcone is a specific dihydrochalcone (B1670589) compound with the chemical formula C₁₅H₁₄O₃ and a molecular weight of 242.27 g/mol . sigmaaldrich.com Its structure features a 1-(2,4-dihydroxyphenyl)-3-phenyl-1-propanone backbone. This compound is also known by the synonym 2',4'-Dihydroxy-α,β-dihydrochalcone. sigmaaldrich.com It is typically described as a white powder. alfa-chemistry.com

| Property | Value | Source |

| Chemical Formula | C₁₅H₁₄O₃ | sigmaaldrich.com |

| Molecular Weight | 242.27 g/mol | sigmaaldrich.com |

| Appearance | White powder | alfa-chemistry.com |

| CAS Number | 53596-71-7 | sigmaaldrich.com |

Synthesis and Isolation

This compound has been isolated from various natural sources. For instance, it has been identified in the resins of Dracaena draco and as a constituent of the total flavonoid aglycones from the Tibetan medicinal plant Oxytropis falcata. chemfaces.com

Synthetic routes to obtain this compound and its derivatives have also been developed. One common method for synthesizing the chalcone (B49325) precursor, 2',4'-dihydroxychalcone (B613834), is through a Claisen-Schmidt condensation reaction. This typically involves the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of a catalyst. For instance, 2,4-dihydroxy substituted chalcones can be synthesized via an aldol (B89426) condensation of 2,4-dihydroxy acetophenone and a substituted benzaldehyde. jocpr.com The subsequent reduction of the α,β-unsaturated double bond in the chalcone yields the corresponding dihydrochalcone. This reduction can be achieved through methods like catalytic hydrogenation. researchgate.net For example, this compound derivatives have been synthesized using sodium borohydride (B1222165) (NaBH₄) and palladium on carbon (Pd/C) as a catalyst. researchgate.net

Biological Activities and Research Findings

Research has indicated that this compound possesses several biological activities, including cytotoxic and anti-inflammatory effects. chemfaces.com It has been investigated for its potential to inhibit platelet activation. tandfonline.com Studies have shown that both 2',4'-dihydroxychalcone and this compound can inhibit thrombin-induced platelet activation, which is mediated by the inhibition of reactive oxygen species (ROS) production and thromboxane (B8750289) synthase activity. tandfonline.com

Furthermore, this compound is among the flavonoids isolated from Oxytropis falcata, a plant used in Tibetan medicine for its anti-inflammatory properties. chemfaces.com The total flavonoid aglycones from this plant, which include this compound, have demonstrated significant anti-inflammatory activity in studies. chemfaces.com

Chemical Synthesis and Derivatization Approaches

Synthetic Methodologies for 2',4'-Dihydroxydihydrochalcone

The primary challenge in synthesizing this compound lies in the selective reduction of the α,β-unsaturated bond of its chalcone (B49325) precursor, 2',4'-Dihydroxychalcone (B613834), without affecting the carbonyl group.

A common route to obtain this compound is through the reduction of its corresponding chalcone analog, 2',4'-Dihydroxychalcone. smolecule.com This process specifically targets the carbon-carbon double bond in the α,β-unsaturated ketone system characteristic of chalcones. fabad.org.tr One reported method involves the use of sodium borohydride (B1222165) (NaBH4) in conjunction with a palladium on carbon (Pd/C) catalyst. researchgate.net This approach selectively reduces the double bond to yield the desired dihydrochalcone (B1670589) structure. smolecule.comresearchgate.net The synthesis begins with the creation of the precursor, 2',4'-Dihydroxychalcone, which can be achieved via methods like the Claisen-Schmidt condensation of 2-hydroxyacetophenone (B1195853) and 4-hydroxybenzaldehyde. smolecule.comjocpr.com

Catalytic hydrogenation is a key technique for the synthesis of dihydrochalcones from chalcones. nih.gov This method involves the addition of gaseous hydrogen across the double bond, a reaction facilitated by various metal catalysts. nih.gov Catalysts commonly employed for this transformation include palladium, ruthenium, nickel, and iridium. nih.gov

A specific, high-yield procedure for synthesizing this compound uses a combination of sodium borohydride (NaBH4) and 10% palladium on carbon (Pd/C) in methanol. researchgate.net The reaction is performed at a controlled temperature of 5–10 °C for 30 minutes. researchgate.net This method is noted for its efficiency, as the natural occurrence of this compound is often in very low quantities. researchgate.net Catalytic hydrogenation can also be used to convert flavanones, such as naringin, into their corresponding dihydrochalcone derivatives. tandfonline.com

| Method | Catalyst / Reagents | Key Features |

| Reduction | Sodium Borohydride (NaBH4), Palladium on Carbon (Pd/C) | Selective reduction of the C=C double bond. smolecule.comresearchgate.net |

| Catalytic Hydrogenation | H2 gas with catalysts like Pd, Ru, Ni, Ir | Common method for converting α,β-unsaturated ketones. nih.gov |

| Specific Hydrogenation | NaBH4, 10% Pd/C, Methanol | Performed at 5-10°C for 30 minutes for high yield. researchgate.net |

Biotransformation using microorganisms presents an effective and environmentally friendly alternative to chemical synthesis for producing dihydrochalcones. rsc.orgrsc.org This approach avoids the use of potentially hazardous reagents and can achieve high yields in short timeframes. rsc.orgrsc.org

Several types of microorganisms have been shown to efficiently hydrogenate the double bond in chalcones. nih.gov

Bacteria : Strains such as Gordonia sp. and Rhodococcus sp. have been identified as effective biocatalysts, capable of completely converting chalcone substrates into dihydrochalcones within 24 hours with isolated yields of up to 99%. rsc.orgrsc.org

Fungi : The endophytic fungus Aspergillus flavus has been used to bioreduce chalcones, producing their corresponding dihydrochalcones with high regioselectivity, targeting only the carbon-carbon double bond. scielo.brscielo.br In one study, this method yielded dihydrochalcone products with yields ranging from 15.6% to 75.5%. scielo.br Other species, such as Aspergillus niger, are also known to perform various biotransformation reactions on flavonoids, including hydrogenation. scielo.brnih.gov

Yeast : Species of yeast, including Rhodotorula and Saccharomyces, possess a high capacity to reduce the double bond in chalcones and their derivatives. nih.gov

These microbiological methods are recognized for increasing product selectivity and reducing the reliance on toxic chemicals. scielo.br

Catalytic Hydrogenation Techniques

Rational Design and Synthesis of this compound Derivatives

The rational design of this compound derivatives often involves modifying the core structure to enhance specific properties, such as biological activity. A key strategy is the introduction of alkyl chains to the phenolic hydroxyl groups.

A series of oxyalkylated derivatives of this compound can be synthesized through a targeted, multi-step process. researchgate.netnih.gov The synthesis begins with the production of the parent compound, this compound (referred to as compound 2 in the study), via the catalytic hydrogenation of 2',4'-Dihydroxychalcone. researchgate.net

Following the synthesis of the dihydrochalcone core, oxyalkylation is achieved by reacting it with various alkyl halides in the presence of a base. A common procedure involves using potassium carbonate (K2CO3) as the base in dry acetone, with the reaction mixture heated to reflux at 65 °C for 6 hours. researchgate.net This method has been used to synthesize a range of derivatives by introducing different alkyl groups. researchgate.net

| Derivative | Alkyl Halide Used |

| Compound 3 | Methyl iodide |

| Compound 4 | Allyl bromide |

| Compound 5 | 2-methyl-1-propenyl bromide |

| Compound 6 | Crotyl bromide |

| Compound 7 | Prenyl bromide |

| Compound 8 | Geranyl bromide |

| Compound 9 | Farnesyl bromide |

| Table based on the synthetic pathway described in cited research. researchgate.net |

The introduction of an alkyl chain onto the this compound scaffold has a significant impact on the molecule's physicochemical properties, which in turn influences its biological activity. researchgate.net Previous reports indicate that adding an alkyl chain increases the lipophilicity of the dihydrochalcone molecule. researchgate.net This enhanced lipophilicity is believed to facilitate the molecule's ability to pass through the lipid-rich cell membranes of microorganisms. researchgate.net

In the context of antimicrobial activity, this modification can lead to an increase in potency. researchgate.net Studies on other types of compounds have similarly shown that increasing the length of an alkyl chain can improve the packing order and mechanical properties of molecular structures like bilayers, while the degree of chain mismatch can reduce packing density. nih.gov For certain antimicrobial agents, the length of the alkyl chain is a crucial factor, with optimal activity often observed within a specific range of carbon atoms. mdpi.com In the case of the synthesized this compound derivatives, the increased lipophilicity from the added alkyl chains was correlated with an increase in anti-oomycete activity. researchgate.net

Strategies for Oxyalkylated Derivative Synthesis

Advanced Chemomicrobial and Enzymatic Modification Strategies

The modification of this compound through chemomicrobial and enzymatic strategies represents a sophisticated approach to generating novel derivatives with potentially enhanced biological activities. These methods leverage the specificity of microbial and enzymatic systems, often in combination with traditional chemical synthesis, to achieve targeted structural alterations that are challenging to perform through purely chemical means. Research in this area focuses on biotransformation, where microorganisms act on a substrate, and enzymatic synthesis, which uses isolated enzymes for specific reactions.

One of the primary microbial routes to obtaining this compound is through the biotransformation of flavanone (B1672756). nih.govacs.org A wide range of microorganisms, including fungi and bacteria, have been shown to metabolize flavanone, leading to the cleavage of its C-ring to form various dihydrochalcone derivatives. nih.gov In a comprehensive screening of 80 different microorganisms, several were identified that could convert flavanone into this compound, among other metabolites. nih.govacs.org This transformation involves the opening of the heterocyclic pyrone ring present in the flavanone structure. znaturforsch.com

The production of this compound from flavanone has been observed with various fungal and bacterial strains. The table below summarizes the microorganisms capable of this specific biotransformation.

| Microorganism | Substrate | Primary Product(s) | Reference |

|---|---|---|---|

| Aspergillus alliaceus UI 315 | Flavanone | This compound, 2',3,4-Trihydroxydihydrochalcone | nih.govacs.org |

| Aspergillus niger ATCC 9142 | Flavanone | 4'-Hydroxyflavanone, this compound | nih.govacs.org |

| Beauveria bassiana ATCC 13144 | Flavanone | 4'-Hydroxyflavanone, this compound | nih.govacs.org |

| Penicillium chermesinum ATCC 10424 | Flavanone | 4'-Hydroxyflavanone, this compound | nih.govacs.org |

| Fusarium solani f. sp. phaseoli ATCC 12856 | Flavanone | 4'-Hydroxyflavanone, this compound | nih.govacs.org |

Enzymatic strategies offer even greater precision for modifying dihydrochalcone structures. Tyrosinase from Bacillus megaterium (BmTYR) has been effectively used for the regio-selective o-hydroxylation of various monophenolic compounds. researchgate.net This enzymatic approach was successfully applied to convert 4-hydroxy-2',6'-dimethoxydihydrochalcone (HDDC) into 3,4-dihydroxy-2',6'-dimethoxydihydrochalcone (DDDC), demonstrating the enzyme's potential for creating catechol functionalities on the B-ring of a dihydrochalcone. researchgate.net This type of targeted hydroxylation is a powerful tool for creating derivatives that are not easily accessible through conventional chemistry. The conversion yield for similar phenolic substrates like genistein (B1671435) and resveratrol (B1683913) using this method can reach approximately 95%. researchgate.net

Beyond microbial production and enzymatic hydroxylation, chemo-enzymatic or purely chemical derivatization of the this compound scaffold has been explored to create novel compounds. mdpi.com These strategies often involve the selective alkylation of the hydroxyl groups to increase the lipophilicity of the molecule, which can facilitate its passage through cell membranes. mdpi.comresearchgate.net A series of novel oxyalkylated derivatives of this compound have been synthesized by reacting the parent compound with various alkyl bromides in the presence of a catalyst. mdpi.com This approach combines the naturally derived or microbially produced dihydrochalcone core with synthetic chemical modifications. researchgate.net

The table below details the synthesis of various derivatives from this compound.

| Derivative Name | Modification Reaction | Reagents | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | Methylation | Methyl iodide, K₂CO₃ | 89.3 | mdpi.com |

| 1-[4-(allyloxy)-2-hydroxyphenyl]-3-phenylpropan-1-one | Allylation | Allyl bromide, K₂CO₃ | 76.3 | mdpi.com |

| 1-[2-hydroxy-4-(2-methyl-1-propenyl)oxyphenyl]-3-phenylpropan-1-one | Alkylation | 2-methyl-1-propenyl bromide, K₂CO₃ | 65.4 | mdpi.com |

| 1-[4-(crotyloxy)-2-hydroxyphenyl]-3-phenylpropan-1-one | Alkylation | Crotyl bromide, K₂CO₃ | 78.1 | mdpi.com |

| 1-[2-hydroxy-4-(prenyloxy)phenyl]-3-phenylpropan-1-one | Prenylation | Prenyl bromide, K₂CO₃ | 85.2 | mdpi.com |

| 1-[4-(geranyloxy)-2-hydroxyphenyl]-3-phenylpropan-1-one | Geranylation | Geranyl bromide, K₂CO₃ | 81.5 | mdpi.com |

| 1-[4-(farnesyloxy)-2-hydroxyphenyl]-3-phenylpropan-1-one | Farnesylation | Farnesyl bromide, K₂CO₃ | 72.8 | mdpi.com |

These combined chemomicrobial and enzymatic approaches highlight a versatile and powerful platform for the diversification of the this compound structure, paving the way for the development of new functional molecules.

Biological Activities and Molecular Mechanisms

Antioxidant Activity and Reactive Oxygen Species Modulation

2',4'-Dihydroxydihydrochalcone has demonstrated notable antioxidant properties through various mechanisms, including direct interaction with free radicals and modulation of cellular antioxidant systems.

Free Radical Scavenging Mechanisms

Dihydrochalcones, as a class of flavonoids, are recognized as effective antioxidants capable of neutralizing free radicals through multiple pathways. mdpi.com The antioxidant capacity of these compounds is often attributed to their molecular structure. mdpi.com Specifically, the presence of hydroxyl groups on the aromatic rings allows for the donation of a hydrogen atom to a free radical, thereby stabilizing it. This process can involve mechanisms such as electron transfer (ET) and hydrogen atom transfer (HAT). mdpi.com

Studies on similar dihydrochalcones have provided insights into these mechanisms. For instance, the antioxidant activity of various dihydrochalcones has been evaluated using assays like the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay and the ferric-reducing antioxidant power (FRAP) assay. mdpi.compreprints.org These tests measure the ability of a compound to donate an electron or hydrogen atom to a radical species. preprints.org The structural features, such as the number and position of hydroxyl groups, significantly influence the antioxidant potential of dihydrochalcones. mdpi.comnih.gov

Cellular Antioxidant System Enhancement (e.g., Glutathione (B108866) Biosynthesis)

Beyond direct radical scavenging, this compound can bolster the cell's own antioxidant defenses. A key component of this defense is glutathione (GSH), a crucial intracellular antioxidant. Research on related hydroxychalcones has shown they can increase cellular GSH levels. nih.gov This enhancement is often mediated through the activation of the NF-E2-related factor 2 (Nrf2) pathway. nih.govljmu.ac.uk Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes, including those involved in glutathione biosynthesis. ljmu.ac.uk For instance, some synthetic chalcones have been found to increase GSH levels by enhancing its biosynthesis. ljmu.ac.uk The activation of the Nrf2 pathway by certain chalcones can be both dependent and independent of reactive oxygen species (ROS). nih.gov

Anti-inflammatory Efficacy and Pathway Modulation

This compound exhibits significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the expression of pro-inflammatory molecules. chemfaces.com

Suppression of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-6)

A key aspect of the anti-inflammatory activity of this compound is its ability to suppress the production of pro-inflammatory cytokines. These signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), play a central role in orchestrating the inflammatory response. researchgate.netfrontiersin.org Elevated levels of these cytokines are associated with various inflammatory conditions. nih.govnih.gov Research has demonstrated that various chalcones and dihydrochalcones can inhibit the expression of TNF-α and IL-6. nih.govmdpi.com For instance, total flavonoids from Draconis Resina, which include dihydrochalcones, have been shown to reduce serum levels and mRNA expression of TNF-α and IL-6 in animal models. nih.gov Similarly, other related compounds have been found to decrease the expression of these pro-inflammatory cytokines in different experimental settings. nih.govmdpi.comfrontiersin.org

Interplay with Inflammatory Signaling Cascades

The anti-inflammatory effects of this compound are mediated through its interaction with critical inflammatory signaling cascades. mdpi.com One of the most important of these is the nuclear factor-kappa B (NF-κB) pathway. researchgate.net NF-κB is a transcription factor that controls the expression of many genes involved in inflammation, including those for pro-inflammatory cytokines. researchgate.net Some chalcones have been shown to inhibit the activation of the NF-κB signaling pathway, thereby reducing the production of inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6. researchgate.net The modulation of such pathways makes this compound a point of interest for its potential in addressing inflammatory conditions.

Antiproliferative and Cytotoxic Mechanisms

The chemical compound this compound has demonstrated notable antiproliferative and cytotoxic effects across various cancer cell lines. Its mechanisms of action involve the induction of programmed cell death (apoptosis), interference with the cell division cycle, and the targeting of crucial cellular pathways that promote cancer cell survival.

Induction of Apoptosis in Cellular Models

Research indicates that this compound can trigger apoptosis, a form of programmed cell death, in cancer cells. In a study on PC-3 human prostate cancer cells, treatment with a related compound, 2',4'-dihydroxychalcone (B613834), led to a dose-dependent increase in apoptosis. nih.gov This process is often characterized by distinct morphological and biochemical changes within the cell, ultimately leading to its controlled demise. nih.govresearchgate.net The induction of apoptosis is a key strategy in cancer therapy, as it eliminates malignant cells without causing the inflammatory response associated with other forms of cell death. researchgate.net The pro-apoptotic effects of chalcone (B49325) derivatives have been linked to the generation of reactive oxygen species (ROS) and the activation of intrinsic apoptosis pathways mediated by mitochondria. mdpi.com

Cell Cycle Progression Inhibition

In addition to inducing apoptosis, this compound and its analogs can inhibit the progression of the cell cycle in cancerous cells. For instance, 2',4'-dihydroxychalcone was found to cause cell cycle arrest at the G0/G1 phase in PC-3 prostate cancer cells. nih.gov This disruption prevents the cells from replicating their DNA and dividing, thereby halting tumor growth. Other chalcone derivatives have been shown to induce cell cycle arrest at the G2/M phase in both sensitive and resistant ovarian cancer cells. mdpi.com This effect is often associated with the modulation of key regulatory proteins involved in cell cycle control. mdpi.com

Molecular Targeting of Survival Pathways (e.g., Survivin Down-regulation, p53-dependent growth inhibition)

The anticancer activity of this compound is also attributed to its ability to target specific molecular pathways essential for cancer cell survival. In PC-3 cells, 2',4'-dihydroxychalcone treatment resulted in the upregulation of PTEN (phosphatase and tensin homolog) and p27Kip1, two important tumor suppressor proteins. nih.gov The restoration of p53 function, a critical tumor suppressor often mutated in cancer, is another potential mechanism. For example, the compound COTI-2 has been shown to reactivate mutant p53, leading to apoptosis. nih.gov

Furthermore, chalcone derivatives can modulate signaling pathways that are often dysregulated in cancer. For example, some chalcones have been found to inhibit the PI3K/AKT/mTOR pathway, which is crucial for cell proliferation and survival. nih.gov They can also interfere with the NF-κB signaling pathway, which is involved in inflammation and cancer progression. mdpi.com The inhibition of kinases, such as WNK3, which can be involved in resistance to chemotherapy, represents another promising therapeutic strategy. mdpi.com

Cytotoxicity in Specific Cancer Cell Lines (e.g., HT-29, MCF-7, HeLa, MGC-803)

The cytotoxic effects of this compound and related compounds have been demonstrated in a variety of human cancer cell lines.

HT-29 (Colon Adenocarcinoma): this compound, isolated from the leaves of Corema album, exhibited significant cytotoxicity against HT-29 cells. nih.govresearchgate.netchemfaces.com Its IC50 value, the concentration required to inhibit the growth of 50% of cells, was found to be 1.8 µM, which was more potent than the standard chemotherapeutic drug 5-fluorouracil (B62378) (IC50 of 8.7 µM). nih.govresearchgate.netchemfaces.com The cytotoxic activity in these cells appears to be mediated by the generation of reactive oxygen species. nih.govresearchgate.netchemfaces.com

MCF-7 (Breast Adenocarcinoma): Extracts containing chalcones have shown dose-dependent cytotoxicity against MCF-7 cells. phcog.com Rhoifolin, a flavonoid glycoside that contains a chalcone-like structure, has also demonstrated inhibitory activity against MCF-7 cell proliferation. nih.gov

HeLa (Cervical Cancer): Rhoifolin has also been shown to have high cytotoxic activity against HeLa cells, with an IC50 value of 6.2 μg/mL. nih.gov

MGC-803 (Gastric Cancer): While direct data for this compound on MGC-803 cells is limited, the broader class of chalcones has shown activity against various cancer cell lines, suggesting potential efficacy.

The table below summarizes the cytotoxic activity of this compound and a related compound in different cancer cell lines.

| Compound | Cell Line | Activity | IC50 Value | Source |

| This compound | HT-29 | Cytotoxic | 1.8 µM | nih.govresearchgate.netchemfaces.com |

| 5-Fluorouracil (Control) | HT-29 | Cytotoxic | 8.7 µM | nih.govresearchgate.netchemfaces.com |

| Rhoifolin | HeLa | Cytotoxic | 6.2 µg/mL | nih.gov |

| Vinblastine (Control) | HeLa | Cytotoxic | 5.2 µg/mL | nih.gov |

Antimicrobial and Anti-Oomycete Action

Beyond its anticancer properties, this compound and its derivatives exhibit significant antimicrobial and, in particular, anti-oomycete activity. Oomycetes, also known as water molds, are a group of destructive pathogens that can cause significant economic losses in aquaculture and agriculture.

Efficacy Against Pathogenic Microorganisms (e.g., Saprolegnia Species)

Saprolegnia is a genus of oomycetes responsible for devastating infections in freshwater fish, leading to high mortality rates. mdpi.com this compound and its synthetic derivatives have emerged as promising agents against Saprolegnia species. mdpi.comresearchgate.netpreprints.orgdntb.gov.ua

Studies have evaluated the efficacy of these compounds against various Saprolegnia strains, including Saprolegnia parasitica and Saprolegnia australis. mdpi.comresearchgate.netresearchgate.net The activity is often assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Oomyceticidal Concentration (MOC), which represent the lowest concentrations needed to inhibit growth and to kill the oomycete, respectively.

In one study, synthetic derivatives of this compound showed potent anti-Saprolegnia activity, with one derivative demonstrating MIC and MOC values between 100–175 μg/mL and 100–200 μg/mL, respectively. researchgate.netdntb.gov.ua These values were comparable to the positive controls bronopol (B193717) and fluconazole. researchgate.netdntb.gov.ua The mechanism of action is believed to involve the disruption and damage of the oomycete's cell membrane. researchgate.net The lipophilicity of the dihydrochalcone (B1670589) derivatives, particularly those with longer alkyl chains, appears to enhance their ability to penetrate the cell membrane and increase their anti-oomycete activity. preprints.orgresearchgate.net

The table below presents the anti-oomycete activity of a derivative of this compound against different Saprolegnia species.

| Compound | Saprolegnia Species | MIC (µg/mL) | MOC (µg/mL) | Source |

| Derivative 9 | S. parasitica | 100-175 | 100-200 | researchgate.netdntb.gov.ua |

| Derivative 9 | S. australis | 100-175 | 100-200 | researchgate.netdntb.gov.ua |

| Derivative 9 | S. diclina | 100-175 | 100-200 | researchgate.netdntb.gov.ua |

Antiplatelet Effects and Thrombotic Pathway Interference

This compound has been identified as a significant inhibitor of platelet activation and thrombosis. Its effects are mediated through multiple molecular pathways involved in hemostasis.

Research has demonstrated that this compound is a potent inhibitor of platelet activation. In studies evaluating a range of polyphenolic metabolites, this compound (referred to as compound 12 in a key study) was one of only two compounds that significantly inhibited thrombin-induced platelet activation at a concentration of 30 µM. tandfonline.comnih.gov This inhibitory action is crucial as excessive platelet activation is a primary driver of cardiovascular diseases such as thrombosis and atherosclerosis. researchgate.net The compound's ability to counteract platelet activation induced by a strong agonist like thrombin highlights its potential as an antiplatelet agent. nih.govresearchgate.net

A primary mechanism behind the antiplatelet effect of this compound is its inhibition of Thromboxane (B8750289) Synthase (TxS). tandfonline.com Thromboxane A2 (TxA2), synthesized by TxS, is a powerful vasoconstrictor and a key stimulus for platelet aggregation. nih.gov The inhibitory effect of this compound on platelet activation was shown to be directly accompanied by the inhibition of TxS activity. tandfonline.comnih.gov This targeted inhibition of TxS is a key therapeutic strategy for preventing vascular occlusive events, as it directly reduces the generation of a major pro-thrombotic mediator. nih.gov

The generation of thromboxane A2 is a sequential process involving two key enzymes: cyclooxygenase (COX), which converts arachidonic acid to prostaglandin (B15479496) H2 (PGH2), and thromboxane synthase (TxS), which then converts PGH2 to TxA2. researchgate.net The efficient transfer and conversion of PGH2 between these enzymes is often described as enzymatic coupling. By inhibiting TxS, this compound directly interferes with the final, critical step of this cascade. tandfonline.comnih.gov This action prevents the conversion of PGH2 into the pro-aggregatory TxA2. While some compounds may interfere with the physical coupling of COX and TxS enzymes researchgate.net, the primary mechanism identified for this compound is the direct inhibition of TxS activity itself, which effectively uncouples the pathway from its pro-thrombotic endpoint. tandfonline.com

| Activity | Observed Effect of this compound | Primary Mechanism | Reference |

|---|---|---|---|

| Platelet Activation (Thrombin-Induced) | Significant Inhibition | Direct suppression of platelet response to agonists. | tandfonline.comnih.gov |

| Thromboxane Synthase (TxS) Activity | Significant Inhibition | Reduced synthesis of pro-aggregatory Thromboxane A2. | tandfonline.comnih.gov |

| P2Y12 Inhibitor (Cangrelor) Action | Significant Potentiation | Enhances the effect of clinical antiplatelet agents via a complementary pathway. | tandfonline.comresearchgate.net |

Cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), are critical intracellular second messengers that play an inhibitory role in platelet function. jst.go.jp Elevation of cAMP or cGMP levels activates protein kinases (PKA and PKG, respectively), which leads to the phosphorylation of various substrates that ultimately suppress platelet activation, calcium mobilization, and granule secretion. researchgate.netjst.go.jp Studies on other flavonoids have shown that their antiplatelet effects can be mediated through the modulation of cyclic nucleotide signaling, either by stimulating synthesis via adenylyl cyclase or by inhibiting degradation via phosphodiesterases. researchgate.netinformahealthcare.com Research on this compound included an investigation into its ability to activate cyclic nucleotide pathways as a potential mechanism for its antiplatelet activity. tandfonline.comnih.gov

Interference with Cyclooxygenase-Thromboxane Synthase Coupling

Enzyme Interaction Profiles and Binding Dynamics of this compound

The interaction of this compound with various enzymes has been a subject of scientific investigation, particularly through computational and in vitro models. These studies aim to elucidate the molecular basis for its biological activities by examining its binding modes, affinities, and inhibitory effects on specific enzymatic targets.

Molecular Docking Analysis with Target Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding mechanism. researchgate.netwikipedia.org This analysis has been employed to understand the interaction between this compound and specific enzymes.

In one study, this compound was identified as one of five flavonoids from Muntingia calabura leaf extract with desirable physicochemical and pharmacokinetic properties. Subsequent molecular docking analysis was performed to assess its interaction with the Vitamin D3 A receptor (VD3RA) of Danio rerio. The analysis aimed to hypothesize the compound's mode of action by visualizing the ligand-enzyme interactions. The results indicated that this compound binds effectively within the receptor's active site. The stability of this binding is attributed to a combination of hydrophobic interactions and the formation of hydrogen bonds with amino acid residues of the enzyme.

Table 1: Summary of Molecular Docking Analysis for this compound

| Target Enzyme | Interacting Residues | Types of Interactions |

| Vitamin D3 A receptor (VD3RA) | Not specified in abstract | Hydrophobic interactions, Hydrogen bonds |

Ligand-Enzyme Binding Affinities

Ligand-enzyme binding affinity refers to the strength of the interaction between a ligand, such as this compound, and its target enzyme. This affinity is often quantified by the binding energy (expressed in kcal/mol) in molecular docking studies, where a more negative value indicates a stronger and more stable interaction. researchgate.net

The computational screening of flavonoids from Muntingia calabura revealed that this compound possesses a high binding affinity for the Vitamin D3 A receptor (VD3RA). This strong affinity suggests that the compound can effectively interact with and potentially modulate the activity of this receptor. While the precise binding energy value from this specific study is not detailed in the available literature, the qualitative description of a "high binding affinity" points to a favorable and spontaneous binding process.

Table 2: Reported Binding Affinity for this compound

| Target Enzyme | Reported Binding Affinity | Method |

| Vitamin D3 A receptor (VD3RA) | High | Molecular Docking |

Structure Activity Relationship Sar Investigations

Elucidation of Key Structural Determinants for Bioactivity

The biological effects of 2',4'-Dihydroxydihydrochalcone and its derivatives are intricately linked to their molecular architecture. Specific structural elements have been identified as crucial for their bioactivity.

Influence of Hydroxyl and Methoxy (B1213986) Group Positioning

The placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings of dihydrochalcones significantly impacts their biological functions. The presence and position of these groups can alter the molecule's antioxidant capacity and its ability to interact with biological targets. up.pt

For instance, studies on various flavonoids, the larger family to which dihydrochalcones belong, have shown that the number and location of hydroxyl groups directly influence their radical scavenging activity. up.pt Specifically, the presence of a catechol (o-dihydroxy) group in the B-ring is often associated with enhanced antioxidant potential. nih.gov Methoxy groups, while also influential, can either increase or decrease activity depending on their position and the specific biological assay being considered. researchgate.net For example, a methoxy group at the C7 position of a dihydrochalcone (B1670589) has been shown to improve α-glucosidase inhibitory activity. researchgate.net

Role of Alkyl Chain Length and Branching in Derivatives

Modification of the this compound scaffold with alkyl chains has been a key strategy in modulating its bioactivity. The length and branching of these alkyl chains can significantly affect the compound's properties.

Longer alkyl chains have been shown to enhance the lipophilicity of dihydrochalcone derivatives, which can facilitate their passage through cell membranes. researchgate.net This increased lipophilicity is often correlated with increased biological activity, such as anti-oomycete and antibacterial effects. researchgate.netnih.govrsc.org However, there is a limit to this effect, as excessively long alkyl chains can lead to an aggregation tendency, which may decrease antibacterial activity. One study demonstrated that a medium-length alkyl chain resulted in the highest antibacterial activity.

The introduction of branched alkyl chains, such as a prenyl group, has also been explored. Prenylated derivatives of dihydrochalcones have shown significant growth inhibition against certain pathogens. researchgate.net

Table 1: Effect of Alkyl Chain Length on Antibacterial Activity of Chalcone (B49325) Derivatives

| Compound | Alkyl Chain Length | Antibacterial Activity |

| 6 | Short | Moderate |

| 7 | Medium | Highest |

| 8 | Long | Decreased |

| 9 | Longer | Decreased |

| 10 | Longest | Decreased |

Note: This table is a generalized representation based on findings that increasing alkyl chain length beyond an optimal point can decrease antibacterial activity due to aggregation. Specific compound numbers refer to the cited literature.

Significance of α,β-Unsaturation (Comparative Studies with Chalcones)

A defining structural feature of this compound is the saturation of the α,β-carbon-carbon bond in the three-carbon linker, distinguishing it from its chalcone counterpart, 2',4'-dihydroxychalcone (B613834). This structural difference has profound implications for the molecule's reactivity and biological activity.

Chalcones possess a reactive α,β-unsaturated ketone system, which can act as a Michael acceptor. jchemrev.com This allows them to form covalent bonds with nucleophilic groups, such as the thiol groups of cysteine residues in proteins, a mechanism that contributes to their broad spectrum of biological activities. jchemrev.comrsc.org The saturation of this double bond in dihydrochalcones removes this Michael acceptor capability, leading to different biological profiles. researchgate.net

For example, in studies comparing the effects of 2',4'-dihydroxychalcone and this compound on platelet activation, both compounds showed significant inhibitory effects, but their mechanisms and potencies can differ due to this structural variance. tandfonline.comnih.govtandfonline.com The α,β-unsaturated system in chalcones is often linked to their antimicrobial properties. rsc.org

Lipophilicity as a Modulator of Biological Activity

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical parameter that modulates the biological activity of this compound and its derivatives. semanticscholar.org This property plays a significant role in a compound's ability to be absorbed, distributed, and to penetrate cell membranes to reach its target. researchgate.net

Increasing the lipophilicity of dihydrochalcones, often by adding alkyl chains, has been shown to enhance their antibacterial and antifungal activities. rsc.orgresearchgate.net This is attributed to improved diffusion across the lipid-rich cell membranes of microorganisms. researchgate.netresearchgate.net However, an optimal level of lipophilicity is often required, as very high lipophilicity can lead to poor solubility in aqueous biological fluids and sequestration in fatty tissues, reducing bioavailability. The biological activity of chalcones and their derivatives is influenced by the presence and nature of various functional groups, which in turn affect their lipophilicity.

Computational Approaches in SAR Discovery

In recent years, computational methods have become indispensable tools in the field of drug discovery and for understanding structure-activity relationships (SAR). nih.govemanresearch.orgijcrt.org These in silico techniques offer a rapid and cost-effective means to predict the biological activity of compounds and to guide the design of new, more potent derivatives. nih.govijcrt.org

In silico Prediction and Validation

In silico studies, which involve computer-based simulations, are increasingly used to predict the bioactivity of compounds like this compound and its analogs. researchgate.netnih.gov These methods encompass a range of techniques, from molecular docking to the development of pharmacophore models and quantitative structure-activity relationship (QSAR) studies. emanresearch.orgijcrt.orgunpad.ac.id

Molecular docking simulations, for example, can predict how a molecule like this compound might bind to a specific biological target, such as an enzyme or receptor. nih.gov This provides insights into the potential mechanism of action and can help to explain observed biological activities. nih.gov Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups necessary for biological activity, which can then be used to screen virtual libraries for new potential drug candidates. ijcrt.orgunpad.ac.idmdpi.com

These computational predictions are not a replacement for experimental validation but serve as a powerful guide. nih.gov For instance, in silico predictions of the pharmacokinetic properties of chalcone derivatives have been performed to assess their drug-like potential. nih.gov The predictions from these computational models must be confirmed through subsequent in vitro and in vivo biological evaluations to validate the in silico findings. mdpi.com This integrated approach, combining computational prediction with experimental validation, accelerates the process of drug discovery and the optimization of lead compounds. nih.govmdpi.comuibk.ac.at

Metabolism and Biotransformation Pathways

Metabolic Fate in Biological Systems

The fate of 2',4'-Dihydroxydihydrochalcone in biological systems is intrinsically linked to the metabolism of its precursor compounds, primarily flavanones. It is often identified as a metabolic intermediate in the biotransformation of these more complex flavonoids by microorganisms. nih.govmdpi.comcore.ac.uk

In vitro studies, particularly those involving microbial fermentation, have been crucial in elucidating the metabolic pathways related to this compound. This compound is a recognized metabolite resulting from the ring cleavage of flavanone (B1672756) by various fungal species. core.ac.uk For instance, the microbiological transformation of (+/-)-flavanone by a range of microorganisms has been shown to produce this compound alongside other related compounds. nih.gov

The primary formation pathway for this compound is through the microbial-driven opening of the heterocyclic C-ring of flavanones. core.ac.uk Fungi such as Aspergillus niger, Penicillium chermesinum, and Gibberella fujikuroi are capable of this transformation. mdpi.comcore.ac.uk In these pathways, flavanone is first converted into a chalcone (B49325), which is then reduced to a dihydrochalcone (B1670589).

While much of the research focuses on the formation of this compound, its subsequent degradation is also a key aspect of its metabolic fate. General pathways for the degradation of phenolic compounds often commence with hydroxylation, which is then followed by oxidative cleavage of the aromatic rings. wikipedia.orgpsu.edu Although specific in vivo degradation studies starting with this compound are not extensively detailed in the available literature, the metabolic pathways of structurally similar flavonoids suggest that it likely undergoes further enzymatic modification. In vivo, small phenolic metabolites are often more easily absorbed by the human microbiota, suggesting that compounds like this compound could be further broken down into simpler phenolic acids. researchgate.net

The biotransformation of this compound and its precursors involves several key enzymatic reactions. These reactions modify the structure of the molecule, affecting its biological activity and solubility.

Hydroxylation: This is a fundamental reaction in the metabolism of many organic compounds, including flavonoids. wikipedia.org It involves the addition of a hydroxyl (-OH) group to the aromatic ring, a process often catalyzed by enzymes such as hydroxylases, including the widespread cytochrome P450 monooxygenases. wikipedia.orgsioc-journal.cn In the context of this compound, further hydroxylation is a probable metabolic step. This is supported by the identification of 2',3,4-trihydroxydihydrochalcone as another metabolite from flavanone transformation, suggesting that this compound may serve as a substrate for subsequent hydroxylation. nih.gov The enzymatic basis for such a reaction is plausible, as tyrosinase from Bacillus megaterium has been shown to hydroxylate a similar dihydrochalcone derivative. researchgate.net

Oxidation: Oxidative reactions are a primary pathway in the biotransformation of flavonoids. nih.gov For phenolic compounds, this can lead to the cleavage of the carbon-carbon bonds within the aromatic ring, a critical step in their degradation. psu.eduusu.edu This oxidative cleavage is often facilitated by dioxygenase enzymes. psu.edu While specific oxidative metabolites of this compound are not detailed, this remains a likely degradative route in biological systems.

Demethylation: O-demethylation is another common biotransformation reaction observed in the metabolism of flavonoids that contain methoxy (B1213986) groups. mdpi.comnih.gov Although this compound itself does not possess a methyl group, this reaction is relevant to its metabolic context. For example, 2'-hydroxy-4'-methoxydihydrochalcone has been isolated from the same plant sources, indicating that methylation and demethylation are active pathways within this family of compounds, likely involving O-methyltransferase enzymes. researchgate.net

The table below summarizes the key biotransformation reactions and the microorganisms or enzymes involved in the metabolism of this compound and its close relatives.

| Biotransformation Reaction | Substrate(s) | Resulting Product(s) | Catalyst/Organism Example(s) | Reference |

|---|---|---|---|---|

| Ring Cleavage / Reduction | Flavanone | This compound | Gibberella fujikuroi, Aspergillus niger, Penicillium chermesinum | nih.govmdpi.comcore.ac.uk |

| Hydroxylation | Flavanone (leading to hydroxylated dihydrochalcones) | 2',3,4-Trihydroxydihydrochalcone | Microorganisms | nih.gov |

| Hydroxylation (Enzymatic) | 4-hydroxy-2',6'-dimethoxy dihydrochalcone | 3,4-dihydroxy-2',6'-dimethoxy dihydrochalcone | Tyrosinase from Bacillus megaterium | researchgate.net |

| Oxidation / Demethylation / Hydroxylation | Flavonoids (e.g., Loureirin A, Loureirin B) | Various oxidized, demethylated, and hydroxylated metabolites | Human liver microsomes | nih.gov |

Q & A

Basic Research Questions

Q. How can 2',4'-Dihydroxydihydrochalcone be structurally identified and validated in natural product extracts?

- Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques. For example, NMR (500 MHz, CDOD) reveals characteristic signals at δ 7.61 (d, , H-9) and δ 3.13 (t, , H-1), while NMR confirms carbonyl and aromatic carbons (e.g., δ 205.2 for C-3). High-speed counter-current chromatography (HSCCC) with hexane-ethyl acetate-methanol-water solvent systems can isolate the compound for purity validation .

Q. What are the primary bioactivity screening protocols for this compound?

- Methodological Answer : Initial screens should focus on its reported Hsp90 inhibition and antifungal properties. Use yeast-based assays for antifungal activity (e.g., Candida albicans growth inhibition) and fluorescence polarization assays for Hsp90 binding efficiency. For anticancer activity, employ cell viability assays (e.g., SMMC-7721 hepatoma cells, IC range: 136.83–213.45 μg/mL) with MTT or resazurin-based protocols .

Q. How is this compound isolated from plant sources like Oxytropis falcata?

- Methodological Answer :

- Step 1 : Extract plant material with 80% ethanol.

- Step 2 : Fractionate using AB-8 macroporous resin column chromatography.

- Step 3 : Apply HSCCC with a solvent ratio of 5:5:5:5 (hexane:ethyl acetate:methanol:water) for high-purity isolation.

- Validation : Confirm purity (>98%) via HPLC-UV and LC-MS .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s Hsp90 inhibition?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to Hsp90’s N-terminal domain. Molecular docking studies (e.g., AutoDock Vina) can predict interactions with critical residues (e.g., Asp93, Asn51). Validate with ATPase activity assays to measure disruption of Hsp90’s chaperone function .

Q. How does structural modification of this compound affect its bioactivity?

- Methodological Answer :

- Modification Strategies : Introduce prenyl or glucoside groups (e.g., 2',4'-Dihydroxy-4-prenyloxychalcone) to enhance solubility or target specificity.

- Evaluation : Compare antifungal IC values of derivatives using broth microdilution assays. For anticancer activity, test derivatives against a panel of cell lines (e.g., HeLa, MCF-7) to identify structure-activity relationships (SAR) .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer :

- Purity Verification : Re-test compounds using certified reference standards (e.g., phyproof® with ≥90% HPLC purity) to rule out batch variability .

- Assay Standardization : Use identical cell lines (e.g., SMMC-7721) and culture conditions (e.g., 10% FBS, 37°C) across studies. Normalize data to positive controls (e.g., cisplatin for anticancer assays) .

Critical Analysis of Contradictions

- Antifungal vs. Anticancer Potency : Discrepancies may arise from differential solubility in assay media. For example, dimethyl sulfoxide (DMSO) concentrations >0.1% can artificially enhance cell permeability, skewing IC values .

- Hsp90 Binding Affinity : Variations in SPR buffer pH (7.4 vs. 6.8) or ionic strength can alter binding kinetics. Standardize to 25 mM HEPES, 150 mM NaCl, pH 7.4 for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.